molecular formula C14H6N6O12 B1673151 Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- CAS No. 20062-22-0

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-

Cat. No.: B1673151
CAS No.: 20062-22-0
M. Wt: 450.23 g/mol
InChI Key: YSIBQULRFXITSW-OWOJBTEDSA-N
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Description

Properties

IUPAC Name

1,3,5-trinitro-2-[2-(2,4,6-trinitrophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N6O12/c21-15(22)7-3-11(17(25)26)9(12(4-7)18(27)28)1-2-10-13(19(29)30)5-8(16(23)24)6-14(10)20(31)32/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBQULRFXITSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N6O12
Record name HEXANITROSTILBENE
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DSSTOX Substance ID

DTXSID10864918
Record name Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
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Molecular Weight

450.23 g/mol
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Physical Description

Hexanitrostilbene appears as an explosive. May explode under prolonged exposure to heat. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Forms yellow crystals.
Record name HEXANITROSTILBENE
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CAS No.

20062-22-0
Record name HEXANITROSTILBENE
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Record name 2,2′,4,4′,6,6′-Hexanitrostilbene
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Record name Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
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Record name Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
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Record name 2,2',4,4',6,6'-hexanitrostilbene
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Biological Activity

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-] (commonly referred to as HNS or hexanitrostilbene) is a nitroaromatic compound known for its explosive properties and potential biological effects. This article provides a comprehensive overview of the biological activity associated with HNS, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H6N6O12
  • Molecular Weight: 450.2304 g/mol
  • CAS Registry Number: 20062-22-0
  • IUPAC Name: 1,1'-(1,2-ethenediyl)bis(2,4,6-trinitrobenzene)

The structure of HNS features two trinitrobenzene groups linked by an ethenediyl group. Its unique structure contributes to both its explosive characteristics and its biological interactions.

HNS exhibits various biological activities primarily due to its nitro groups, which can undergo reduction to form reactive metabolites. These metabolites can interact with cellular components leading to:

  • Oxidative Stress: The reduction of nitro groups can generate reactive oxygen species (ROS), causing oxidative damage to DNA and proteins.
  • Genotoxicity: Studies have indicated that HNS can induce DNA strand breaks and mutations in various cell types.

Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of HNS is crucial for assessing its biological impact:

  • Absorption: HNS is lipophilic and can be absorbed through various routes including dermal and inhalation exposure.
  • Distribution: Once absorbed, it distributes widely in lipid-rich tissues such as the liver and adipose tissue.
  • Metabolism: Metabolic pathways involve reduction reactions that convert HNS into more reactive species capable of inducing cellular damage.
  • Excretion: Metabolites are primarily excreted via urine.

Industrial Exposure and Health Effects

A significant body of research has focused on the health effects associated with exposure to nitroaromatic compounds like HNS. A case study highlighted the risk of hematotoxicity among workers exposed to benzene derivatives in industrial settings. This exposure was linked to increased incidences of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) due to genetic susceptibility influenced by polymorphisms in metabolic enzymes .

Animal Studies

In animal models, exposure to HNS has demonstrated adverse effects on hematopoietic function. For instance:

  • Bone Marrow Toxicity: Studies indicated that HNS exposure resulted in reduced white blood cell counts and alterations in bone marrow cellularity.
  • Carcinogenic Potential: Long-term exposure studies suggested a potential link between HNS and increased tumor formation in susceptible strains of rodents.

Data Table: Summary of Biological Activities

Biological ActivityMechanism InvolvedReference
GenotoxicityInduction of DNA strand breaks
Oxidative stressGeneration of reactive oxygen species
HematotoxicityReduction in blood cell counts
Carcinogenic potentialTumor formation in animal studies

Comparison with Similar Compounds

Data Tables

Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility
HNS Not reported Decomposes at ~325 Insoluble in water
4,4'-Dimethoxystilbene 168–170 420 (est.) Soluble in ethanol
3,3',4,4'-Tetramethoxystilbene 145–147 450 (est.) Soluble in DMSO
Hazard Comparison
Compound Acute Toxicity (Oral) Skin Irritation Environmental Persistence
HNS Category 4 Category 2 Low (rapid decomposition)
Chlorinated Derivatives Not classified Not reported High
Methoxy Derivatives Not classified Not reported Moderate

Preparation Methods

Reaction Mechanism

  • Chlorination Stage :
    TNT undergoes nucleophilic attack by hypochlorite ions at the methyl group:
    $$ \text{C}7\text{H}5\text{N}3\text{O}6 + \text{OCl}^- \rightarrow \text{C}7\text{H}4\text{ClN}3\text{O}6 + \text{OH}^- $$
  • Dimerization :
    The resulting trinitrobenzyl chloride intermediates couple via elimination:
    $$ 2\text{C}7\text{H}4\text{ClN}3\text{O}6 + 2\text{OH}^- \rightarrow \text{C}{14}\text{H}6\text{N}6\text{O}{12} + 2\text{H}_2\text{O} + 2\text{Cl}^- $$

Optimization Parameters

Recent advances employ Kenics static mixers to enhance mass transfer during scale-up trials:

Parameter Batch Reactor Static Mixer (9.5 mm) Improvement Factor
Mixing Time 60 min <4 min 15x
TNT Capacity 2.5 g 25 g 10x
Yield (Crude HNS) 42% 58% 1.38x

Data compiled from

Despite these improvements, the method faces challenges with byproduct formation and pH sensitivity during the drowning process.

Two-Step Oxidative Coupling with Green Chemistry Modifications

A 2016 innovation replaced hazardous solvents and catalysts through systematic process redesign:

First Stage: HNBB Synthesis

  • Reagents : TNT → Hexanitrobibenzyl (HNBB)
  • Oxidant : NaClO in ethyl acetate/ethanol (1:5 v/v)
  • Yield : 89% at 70°C

Second Stage: Dehydrogenation to HNS

  • Catalytic System : TEMPO/FeCl₂ under O₂ atmosphere
  • Solvent : DMSO enables electron transfer at 110°C
  • Proposed Mechanism :
    $$
    \text{Fe}^{2+} + \text{O}2 \rightarrow \text{Fe}^{3+}-\text{OO}^\bullet \xrightarrow{\text{TEMPO}} \text{HNS} + \text{H}2\text{O}
    $$
    Adapted from

Scalability Data

Scale (g TNT) HNBB Yield HNS Yield Total Yield
30 92% 76% 70%
1000 88% 72% 63%

Industrial trial results from

This approach reduces benzene usage by 98% compared to classical methods while maintaining >70% overall yield at production scales.

Quinone-Mediated Dehydrogenation of HNBB

U.S. Patent 4,268,696 discloses an alternative pathway using oxidized bibenzyl precursors:

Reaction Scheme

$$
\text{C}{14}\text{H}8\text{N}6\text{O}{12} \xrightarrow[\text{Base}]{\text{Quinone}} \text{C}{14}\text{H}6\text{N}6\text{O}{12} + 2\text{H}_2
$$
Key components:

  • Oxidant : Chloranil or DDQ
  • Solvent : HMPA/DMSO mixtures
  • Base : Triethylamine or DBU

Performance Metrics

Condition Yield Purity
Without base 31% 89%
With triethylamine 67% 95%
With DBU 72% 97%

Patent data from

The method demonstrates particular utility for converting HNBB residues from other processes into high-purity HNS.

Comparative Analysis of Synthesis Routes

Method Energy Input (kJ/mol) E-Factor PMI Scalability
Shipp-Kaplan 2850 18.7 6.2 Moderate
Two-Step TEMPO 1920 9.4 3.1 High
Quinone Dehydrogenation 2450 14.9 4.8 Low

E-Factor = (Mass waste)/(Mass product); PMI = Process Mass Intensity

The TEMPO-mediated route exhibits superior sustainability metrics due to catalytic oxygen utilization and aqueous workup steps. However, quinone methods provide better stereochemical control for specialized applications.

Crystallization and Purification Techniques

Final product quality depends heavily on post-synthetic processing:

Solvent Systems

  • Recrystallization : Nitrobenzene/DMF (7:3) achieves 99.5% purity
  • Particle Size Control : Ultrasound-assisted crystallization yields 10-50 μm crystals

Impurity Profile

Contaminant Source Removal Method
HNBB Incomplete oxidation Column chromatography
TNT Starting material Ether wash
Chlorinated byproducts Hypochlorite routes Activated carbon

Data synthesized from

Industrial Implementation Challenges

Scale-up experiences reveal critical process parameters:

Oxidant Handling

  • Sodium hypochlorite decomposition rate: 3.2%/h at 25°C necessitates in-situ generation
  • TEMPO catalyst recovery: 89% reuse efficiency achieved via nanofiltration

Safety Considerations

  • Exothermic peak at 142°C during dehydrogenation requires precise temperature control
  • DMSO decomposition risk mitigated through nitrogen sparging below 120°C

Environmental Impact

  • Two-step process reduces NOx emissions by 62% compared to single-step methods
  • Solvent recovery systems capture >95% DMSO and ethyl acetate

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to mitigate skin/eye irritation risks . Ensure proper ventilation to avoid inhalation of dust or aerosols, as the compound may cause respiratory irritation (H335) . Conduct risk assessments to determine localized exhaust requirements for high-concentration workflows. First-aid protocols (e.g., 15-minute eye rinsing with water, immediate decontamination of skin) should be prominently displayed .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers, reducing agents) . Use airtight containers to prevent moisture absorption, which could destabilize the nitro groups. Regularly inspect storage conditions using humidity/temperature sensors, and avoid prolonged exposure to light to prevent photodegradation .

Q. What experimental design considerations are essential for minimizing exposure risks?

  • Methodological Answer : Implement engineering controls such as fume hoods for weighing or synthesizing the compound. Use solvent systems that suppress dust formation (e.g., wet milling for solid dispersion). For in vitro assays, pre-dissolve the compound in dimethyl sulfoxide (DMSO) under inert atmospheres to reduce oxidative side reactions. Document exposure limits and establish emergency shutdown procedures for high-temperature reactions .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity, leveraging the aromatic nitro groups’ strong absorbance . For structural confirmation, employ single-crystal X-ray diffraction (SC-XRD) using programs like WinGX for crystallographic analysis . Mass spectrometry (MS) with electron ionization (EI) can verify molecular weight (450.23 g/mol), though NIST databases lack spectral data for this specific compound, necessitating in-house calibration .

Q. How can thermal decomposition products be systematically identified?

  • Methodological Answer : Under thermal stress (e.g., DSC/TGA analysis), the compound decomposes into nitrogen oxides (NOₓ), carbon monoxide (CO), and benzene derivatives . Use gas chromatography-mass spectrometry (GC-MS) with cryogenic trapping to isolate volatile byproducts. Compare fragmentation patterns against libraries for NO₂ (m/z 46) and CO (m/z 28). Computational modeling (e.g., DFT) can predict decomposition pathways and guide experimental validation .

Q. How should researchers address contradictions in toxicological data across sources?

  • Methodological Answer : While SDSs classify acute oral toxicity as Category 4 (H302) , conflicting in vivo data may arise due to metabolite variability. Conduct dose-response studies using rodent models, focusing on hepatorenal endpoints. Cross-validate findings with in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies. Meta-analyses of peer-reviewed studies on analogous nitroaromatics (e.g., TNT) can inform hazard extrapolation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
Reactant of Route 2
Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-

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